1,1,1-Trifluorododec-3-yn-2-one
Description
1,1,1-Trifluorododec-3-yn-2-one is a fluorinated ynone compound characterized by a trifluoromethyl group (CF₃) at the α-position of a ketone and a terminal alkyne (C≡C) at the third carbon of a dodecyl chain. Its molecular formula is C₁₂H₁₅F₃O, with a molecular weight of 232.24 g/mol (calculated). The compound combines the electron-withdrawing effects of the CF₃ group, which enhances electrophilicity at the carbonyl carbon, and the linear rigidity of the alkyne moiety. These features make it a candidate for applications in organic synthesis, particularly in cycloadditions or as a building block for fluorinated materials.
Properties
CAS No. |
117710-68-6 |
|---|---|
Molecular Formula |
C12H17F3O |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1,1,1-trifluorododec-3-yn-2-one |
InChI |
InChI=1S/C12H17F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h2-8H2,1H3 |
InChI Key |
KVRIETRXMCEVCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluorododec-3-yn-2-one typically involves the reaction of trifluoroacetic acid with an appropriate alkyne precursor. One common method includes the use of trifluoroacetic anhydride and a terminal alkyne in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous synthesis techniques. This involves the continuous introduction of raw materials into a reactor, followed by continuous extraction of the product. This method enhances efficiency and safety, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorododec-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1-Trifluorododec-3-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluorododec-3-yn-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,1,1-Trifluoroacetone (CF₃COCH₃)
- Structure : A simple trifluoromethyl ketone with a short methyl chain.
- Molecular Weight : 126.05 g/mol (vs. 232.24 g/mol for the target compound) .
- Reactivity : The CF₃ group increases carbonyl electrophilicity, enabling nucleophilic additions. However, its small size limits steric hindrance, contrasting with the long alkyne chain in 1,1,1-Trifluorododec-3-yn-2-one, which may hinder accessibility to the carbonyl group .
- Applications : Widely used as a solvent and intermediate in pharmaceuticals. The target compound’s extended chain could enhance hydrophobicity for specialized materials .
(S)-(-)-1,1,1-Trifluorododecan-2-ol
- Structure : A 12-carbon alcohol with a CF₃ group at the α-position.
- Molecular Weight: 240.31 g/mol (vs. 232.24 g/mol for the ynone) .
- Key Differences: The alcohol’s hydroxyl group introduces hydrogen-bonding capability, whereas the ynone’s ketone and alkyne groups prioritize electrophilic reactivity. The triple bond in the ynone also reduces molecular weight compared to the saturated alcohol .
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
- Structure : An α,β-unsaturated ketone with aromatic substituents.
- Reactivity: The enone system facilitates conjugate additions, while the ynone’s alkyne allows for [2+2] or [3+2] cycloadditions. The CF₃ group in the target compound may further polarize the carbonyl, enhancing reactivity toward nucleophiles .
1-(Furan-2-yl)-3-(thiophen-3-yl)prop-2-yn-1-one
- Structure: A ynone with heteroaromatic substituents.
- Comparison: The absence of fluorination in this compound reduces its electrophilicity compared to this compound. The long aliphatic chain in the latter may also improve solubility in nonpolar solvents .
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₂H₁₅F₃O | 232.24 (calc.) | CF₃, ketone, alkyne | High electrophilicity, rigid |
| 1,1,1-Trifluoroacetone | C₃H₃F₃O | 126.05 | CF₃, ketone | Volatile, polar solvent |
| (S)-(-)-1,1,1-Trifluorododecan-2-ol | C₁₂H₂₃F₃O | 240.31 | CF₃, alcohol | Hydrogen-bonding, chiral |
| 1-(Furan-2-yl)-3-(thiophen-3-yl)prop-2-yn-1-one | C₁₀H₆O₂S | 198.22 | Ynone, heteroaromatics | Conjugation-enhanced reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
